molecular formula C7H3BrF3IO B1336767 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene CAS No. 883546-30-3

2-Bromo-1-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B1336767
CAS No.: 883546-30-3
M. Wt: 366.9 g/mol
InChI Key: GOYKHWUVIXTALH-UHFFFAOYSA-N
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Description

2-Bromo-1-iodo-4-(trifluoromethoxy)benzene is an organohalogen compound with the molecular formula C7H3BrF3IO. It is known for its unique structure, which includes both bromine and iodine atoms attached to a benzene ring, along with a trifluoromethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Mechanism of Action

Target of Action

It’s known that this compound is often used as a building block in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it’s involved in.

Mode of Action

The mode of action of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene is largely dependent on the specific chemical reaction it’s used in. As a halogenated aromatic compound, it can participate in various types of organic reactions, such as nucleophilic aromatic substitution .

Pharmacokinetics

As a rule of thumb, the pharmacokinetic properties of a compound are influenced by factors such as its molecular weight, lipophilicity, and the presence of functional groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store this compound at 2-8°C . Furthermore, the compound’s reactivity can be influenced by factors such as temperature, pH, and the presence of other reactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 1-iodo-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature or slightly elevated .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biaryl compound with a trifluoromethoxy group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-iodo-4-(trifluoromethoxy)benzene is unique due to the specific positioning of the bromine, iodine, and trifluoromethoxy groups on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-iodo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYKHWUVIXTALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428252
Record name 2-bromo-1-iodo-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-30-3
Record name 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883546-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-iodo-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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